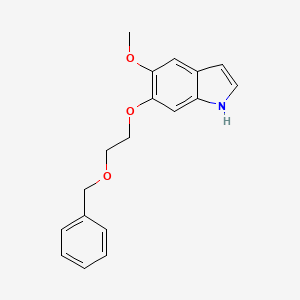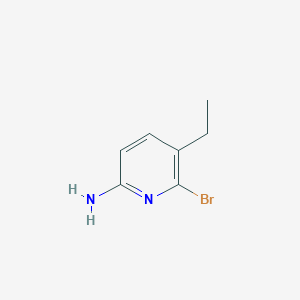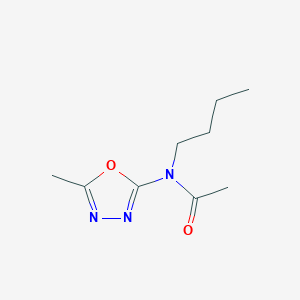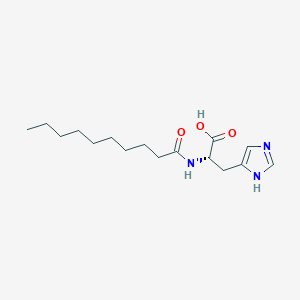
N-Decanoyl-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid typically involves the formation of the imidazole ring followed by the attachment of the decanamido and propanoic acid groups. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde .
Industrial Production Methods
Industrial production of imidazole derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For example, a one-pot, four-component synthesis can be used to produce 1,2,4-trisubstituted imidazoles under solvent-free conditions . This method is advantageous for large-scale production due to its simplicity and cost-effectiveness.
化学反应分析
Types of Reactions
(S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole to imidazoline.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while substitution reactions can produce a variety of substituted imidazoles .
科学研究应用
(S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound can be used in the development of pharmaceuticals, particularly those targeting enzymes and receptors.
作用机制
The mechanism of action of (S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit or activate enzymatic reactions, leading to various biological effects .
相似化合物的比较
Similar Compounds
Histidine: An amino acid with an imidazole side chain.
Imidazole: The parent compound of the imidazole family.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
(S)-2-Decanamido-3-(1H-imidazol-4-yl)propanoic acid is unique due to its specific structure, which combines an imidazole ring with decanamido and propanoic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
55258-10-1 |
|---|---|
分子式 |
C16H27N3O3 |
分子量 |
309.40 g/mol |
IUPAC 名称 |
(2S)-2-(decanoylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C16H27N3O3/c1-2-3-4-5-6-7-8-9-15(20)19-14(16(21)22)10-13-11-17-12-18-13/h11-12,14H,2-10H2,1H3,(H,17,18)(H,19,20)(H,21,22)/t14-/m0/s1 |
InChI 键 |
BKVABDKAKQZLJF-AWEZNQCLSA-N |
手性 SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
规范 SMILES |
CCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


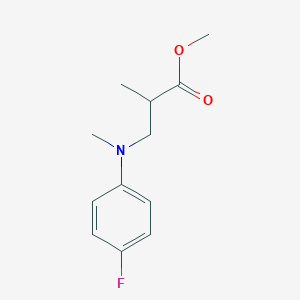

![Butyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12930316.png)
![6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12930324.png)
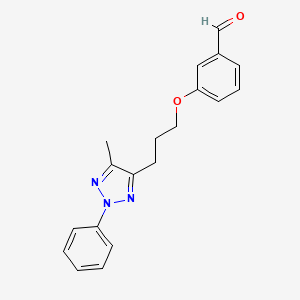
![9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]-](/img/structure/B12930331.png)
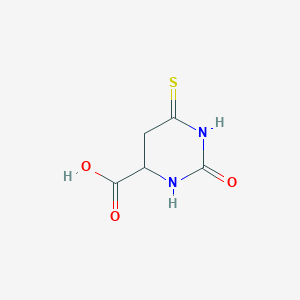
![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)

![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)
![2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole](/img/structure/B12930357.png)
